H-Gly-arg-gly-asp-ser-cys-OH
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Overview
Description
H-Gly-arg-gly-asp-ser-cys-OH is a heptapeptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, and cysteine. This peptide sequence is known for its role in cell adhesion and interaction with integrins, which are proteins that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-arg-gly-asp-ser-cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to bind.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, aspartic acid, serine, cysteine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Gly-arg-gly-asp-ser-cys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid residues can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like carbodiimides can be used to activate carboxyl groups for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked dimers or cyclic peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
H-Gly-arg-gly-asp-ser-cys-OH has numerous applications in scientific research:
Cell Biology: It is used to study cell adhesion, migration, and signaling pathways involving integrins.
Tissue Engineering: The peptide is employed to enhance cell attachment and proliferation on biomaterials.
Drug Delivery: It can be conjugated to drug molecules to target specific cells or tissues.
Cancer Research: The peptide is investigated for its role in inhibiting tumor cell adhesion and metastasis
Mechanism of Action
H-Gly-arg-gly-asp-ser-cys-OH exerts its effects primarily through binding to integrins on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and survival. The peptide can modulate the activity of integrins, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
H-Gly-arg-gly-asp-ser-OH: A shorter peptide lacking the cysteine residue, used in similar applications but with different properties.
H-Gly-arg-gly-asp-ser-pro-cys-OH: A variant with an additional proline residue, which may affect its binding affinity and stability
Uniqueness
H-Gly-arg-gly-asp-ser-cys-OH is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature can enhance the stability and functionality of the peptide in various applications .
Properties
IUPAC Name |
3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N9O10S.C2HF3O2/c21-5-13(31)26-9(2-1-3-24-20(22)23)16(35)25-6-14(32)27-10(4-15(33)34)17(36)28-11(7-30)18(37)29-12(8-40)19(38)39;3-2(4,5)1(6)7/h9-12,30,40H,1-8,21H2,(H,25,35)(H,26,31)(H,27,32)(H,28,36)(H,29,37)(H,33,34)(H,38,39)(H4,22,23,24);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJHZAVXBAEVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N9O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.